1-[6-[3-(ALLYLOXY)PHENYL]-3-(BUTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[6-[3-(ALLYLOXY)PHENYL]-3-(BUTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE: is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an acetyl group, an allyloxyphenyl group, and a butylthio group attached to a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[3-(ALLYLOXY)PHENYL]-3-(BUTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and ortho-aminobenzamides.
Introduction of the Allyloxyphenyl Group: This step can be achieved through nucleophilic substitution reactions, where an allyloxyphenyl halide reacts with the triazino-benzoxazepine core.
Addition of the Butylthio Group:
Acetylation: The final step involves acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the butylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The allyloxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[6-[3-(ALLYLOXY)PHENYL]-3-(BUTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetyl-6-[4-(allyloxy)phenyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
Compared to similar compounds, 1-[6-[3-(ALLYLOXY)PHENYL]-3-(BUTYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. The presence of the butylthio group, in particular, could influence its lipophilicity and membrane permeability, potentially enhancing its efficacy in biological systems.
Properties
Molecular Formula |
C25H26N4O3S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[3-butylsulfanyl-6-(3-prop-2-enoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H26N4O3S/c1-4-6-15-33-25-26-23-22(27-28-25)20-12-7-8-13-21(20)29(17(3)30)24(32-23)18-10-9-11-19(16-18)31-14-5-2/h5,7-13,16,24H,2,4,6,14-15H2,1,3H3 |
InChI Key |
IXLVCHDGGVVABH-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)OCC=C)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)OCC=C)C(=O)C)N=N1 |
Origin of Product |
United States |
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